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Introduction
Adrenomedullin (ADM), a potent vasodilatory peptide, and its fragments play a crucial role in

cardiovascular homeostasis. The N-terminal truncated fragment, Adrenomedullin (13-52)

[ADM(13-52)], has been identified as a key player in modulating intracellular calcium ([Ca2+])

levels, making it a valuable tool for investigating Ca2+ influx mechanisms. These application

notes provide detailed protocols for utilizing ADM(13-52) to study its effects on Ca2+ signaling,

particularly through receptor-mediated pathways. The methodologies outlined below are

essential for researchers in pharmacology, physiology, and drug development who are focused

on understanding the intricate roles of Ca2+ in cellular function and disease.

Mechanism of Action
Adrenomedullin (13-52) primarily exerts its effects through the calcitonin gene-related peptide

(CGRP) receptor, acting as an agonist.[1][2] Its vasodilatory action, at least in part, is mediated

by the stimulation of CGRP1 receptors.[1][2] In the pulmonary vascular bed, the vasodilatory

response to ADM(13-52) is endothelium-dependent and involves the release of nitric oxide

(NO).[3][4] This NO release leads to the activation of guanylate cyclase, an increase in cyclic

guanosine monophosphate (cGMP), and subsequent hyperpolarization of vascular smooth

muscle cells, which in turn influences Ca2+ influx.[3][4] While full-length Adrenomedullin has

been shown to enhance cardiac contractility through mechanisms involving both Ca2+ release
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from intracellular stores and influx via L-type Ca2+ channels, the precise effects of the (13-52)

fragment on different Ca2+ channels are a subject of ongoing investigation.[5]

Data Presentation
The following tables summarize quantitative data from studies investigating the effects of

Adrenomedullin and its fragments on Ca2+ signaling.

Table 1: Effect of Adrenomedullin Fragments on L-type Ca2+ Current

Cell Type
Adrenomedulli
n Fragment

Concentration
Effect on L-
type Ca2+
Current

Reference

Rat Ventricular

Myocytes (Septic

Shock Model)

ADM(22-52) Not specified

Reversed the

reduction of

ICa,L density

[1]

Guinea-pig

Ventricular

Myocytes

Full-length ADM 1-100 nmol/L
Dose-dependent

decrease
[2]

Table 2: Vasodilatory Potency of Adrenomedullin (13-52)

Tissue Parameter
Adrenomedulli
n (13-52)

CGRP Reference

Hamster Cheek

Pouch Arterioles

ED50 for

Vasodilation
14 pmol 0.71 pmol [1]

Rat Skin

ED50 for

Increased Blood

Flow

27 pmol 1.6 pmol [1]
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Protocol 1: Measurement of Intracellular Ca2+
Concentration using Calcium Imaging
This protocol describes the use of a fluorescent Ca2+ indicator to measure changes in

intracellular Ca2+ concentration in response to ADM(13-52).

Materials:

Cells of interest (e.g., vascular smooth muscle cells, endothelial cells)

Cell culture medium

Adrenomedullin (13-52)

Fluorescent Ca2+ indicator (e.g., Fura-2 AM or Fluo-4 AM)

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

Fluorescence microscope with an imaging system

Procedure:

Cell Preparation:

Plate cells on glass coverslips or in imaging-compatible plates and culture until they reach

the desired confluency.

Dye Loading:

Prepare a loading buffer containing the fluorescent Ca2+ indicator. For Fura-2 AM, a

typical concentration is 2-5 µM. For Fluo-4 AM, 1-5 µM is common.

To aid in dye solubilization, first dissolve the AM ester in a small amount of DMSO and

then add it to the loading buffer, which may also contain a small percentage of Pluronic F-

127 (e.g., 0.02%).
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Remove the culture medium from the cells and wash once with HBSS.

Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

Washing:

After incubation, wash the cells twice with HBSS to remove excess dye.

Add fresh HBSS to the cells and allow them to de-esterify the dye for at least 30 minutes

at room temperature in the dark.

Imaging:

Mount the coverslip onto the microscope stage.

Acquire a baseline fluorescence recording for a few minutes.

For Fura-2, alternately excite the cells at 340 nm and 380 nm and measure the

emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional

to the intracellular Ca2+ concentration.

For Fluo-4, excite the cells at ~490 nm and measure the emission at ~520 nm.

Add Adrenomedullin (13-52) at the desired concentration to the cells.

Continue to record the fluorescence to observe any changes in intracellular Ca2+

concentration.

At the end of the experiment, you can add a Ca2+ ionophore like ionomycin to obtain a

maximum fluorescence signal (Fmax), followed by a Ca2+ chelator like EGTA to obtain a

minimum fluorescence signal (Fmin) for calibration purposes if using Fura-2.

Data Analysis:

For Fura-2, calculate the 340/380 ratio over time.

For Fluo-4, express the change in fluorescence as a ratio of the baseline fluorescence

(F/F0).
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Plot the change in Ca2+ signal over time to visualize the response to ADM(13-52).

Protocol 2: Measurement of Ca2+ Currents using Whole-
Cell Patch-Clamp Electrophysiology
This protocol provides a method for recording Ca2+ currents in single cells to investigate the

direct effects of ADM(13-52) on ion channel activity.

Materials:

Isolated cells of interest

Patch-clamp rig (amplifier, micromanipulator, microscope)

Borosilicate glass capillaries for patch pipettes

Extracellular (bath) solution

Intracellular (pipette) solution

Adrenomedullin (13-52)

Solutions:

Extracellular Solution (example for L-type Ca2+ current recording):

135 mM TEA-Cl

10 mM BaCl2 or CaCl2

10 mM HEPES

10 mM Glucose

Adjust pH to 7.4 with TEA-OH

Intracellular Solution (example):

120 mM CsCl
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10 mM EGTA

10 mM HEPES

5 mM Mg-ATP

0.1 mM Na-GTP

Adjust pH to 7.2 with CsOH

Procedure:

Cell Preparation:

Isolate single cells and place them in a recording chamber on the microscope stage.

Pipette Preparation:

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled

with the intracellular solution.

Recording:

Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the

cell membrane.

Rupture the membrane patch to achieve the whole-cell configuration.

Clamp the cell at a holding potential where Ca2+ channels are closed (e.g., -80 mV).

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV

increments) to elicit Ca2+ currents.

Record the baseline Ca2+ currents.

Drug Application:

Perfuse the recording chamber with the extracellular solution containing Adrenomedullin

(13-52) at the desired concentration.
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After a few minutes of incubation, repeat the voltage-step protocol to record Ca2+ currents

in the presence of the peptide.

Data Analysis:

Measure the peak amplitude of the Ca2+ currents at each voltage step before and after

the application of ADM(13-52).

Construct current-voltage (I-V) relationship plots to visualize the effect of ADM(13-52) on

the voltage-dependence of channel activation.

Compare the peak current amplitudes to determine if ADM(13-52) enhances or inhibits the

Ca2+ current.
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Caption: Signaling pathway of Adrenomedullin (13-52) in vasodilation.
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Calcium Imaging Protocol Patch-Clamp Protocol

1. Plate cells on coverslips

2. Load cells with Ca2+ indicator (e.g., Fura-2 AM)

3. Wash and de-esterify

4. Acquire baseline fluorescence

5. Add Adrenomedullin (13-52)

6. Record fluorescence changes

7. Analyze data (ratio or F/F0)

1. Isolate single cells

2. Achieve whole-cell configuration

3. Record baseline Ca2+ currents

4. Perfuse with Adrenomedullin (13-52)

5. Record Ca2+ currents in presence of ADM(13-52)

6. Analyze current amplitude and I-V relationship

Click to download full resolution via product page

Caption: Experimental workflows for investigating Ca2+ influx.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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